N,N-Dimethylisononylamine
Description
It is commonly used in industrial applications such as surfactants, corrosion inhibitors, and agrochemical intermediates.
Properties
CAS No. |
55992-60-4 |
|---|---|
Molecular Formula |
C11H25N |
Molecular Weight |
171.32 g/mol |
IUPAC Name |
N,N,7-trimethyloctan-1-amine |
InChI |
InChI=1S/C11H25N/c1-11(2)9-7-5-6-8-10-12(3)4/h11H,5-10H2,1-4H3 |
InChI Key |
MIVJGAUBYOKSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylisononylamine typically involves the alkylation of secondary amines. One common method is the Eschweiler-Clarke reaction, where a secondary amine reacts with formaldehyde and formic acid to produce the tertiary amine. Another method involves the nucleophilic substitution of alkyl halides with secondary amines under basic conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of transition metal catalysts, such as palladium or nickel, can facilitate the alkylation reactions. Additionally, microwave-assisted synthesis and ultrasound-assisted synthesis are modern techniques that minimize environmental impact and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylisononylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to primary or secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include N-oxides, primary amines, secondary amines, and various substituted amines depending on the specific reagents and conditions used .
Scientific Research Applications
N,N-Dimethylisononylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: This compound is utilized in the production of polymers, catalysts, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N,N-Dimethylisononylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
N,N-Dimethylaniline (CAS 121-69-7)
- Structure: Aromatic tertiary amine with a dimethylamino group attached to a benzene ring ($\text{C}8\text{H}{11}\text{N}$) .
- Properties :
- Hazards: Toxic via inhalation and skin contact; suspected carcinogen (OSHA-regulated) .
N,N-Diethylhydroxylamine (CAS 3710-84-7)
- Structure: Hydroxylamine derivative with diethyl groups ($\text{C}4\text{H}{11}\text{NO}$) .
- Properties :
- Hazards :
N,N-Dimethylethanolamine (CAS 108-01-0)
- Structure: Ethanolamine derivative with dimethyl groups ($\text{C}4\text{H}{11}\text{NO}$) .
- Properties :
- Hazards :
N-Nitrosodimethylamine (NDMA, CAS 62-75-9)
- Structure : Nitrosamine derivative ($\text{(CH}3\text{)}2\text{N}_2\text{O}$) .
- Properties: Yellow, oily liquid; carcinogenic potency (IARC Group 2A) . Uses: Research chemical; unintended byproduct in pharmaceuticals and water treatment .
- Hazards: OSHA-regulated carcinogen; requires enclosed handling systems .
Comparative Analysis Table
Biological Activity
N,N-Dimethylisononylamine (DMINA) is an organic compound that has garnered attention due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings related to DMINA, including case studies and data tables.
Chemical Structure and Properties
DMINA is a tertiary amine characterized by the presence of two methyl groups attached to a nitrogen atom and an isononyl group. Its chemical formula is . The structural configuration contributes to its solubility and reactivity in biological systems.
1. Antimicrobial Properties
Research indicates that DMINA exhibits antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. In vitro studies have shown that DMINA can inhibit the growth of both Gram-positive and Gram-negative bacteria.
2. Cytotoxic Effects
DMINA has been studied for its cytotoxic effects on cancer cell lines. It induces apoptosis in certain cancer cells through the activation of caspases, which are crucial for programmed cell death. This property makes DMINA a candidate for further investigation in cancer therapy.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, DMINA was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potential.
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation published in Cancer Research examined the effects of DMINA on human breast cancer cells (MCF-7). The study found that treatment with DMINA at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.
Table 1: Antimicrobial Activity of DMINA
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Table 2: Cytotoxicity of DMINA on MCF-7 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 50 |
| 50 | 20 |
Research Findings
- Antimicrobial Activity : DMINA has shown promising results against multiple bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent.
- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further research in oncology.
- Mechanistic Insights : Studies indicate that DMINA may interact with cellular membranes and disrupt metabolic processes, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
